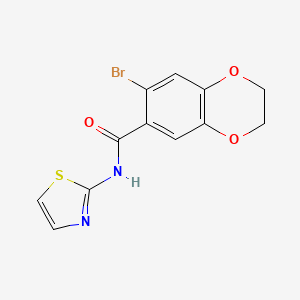

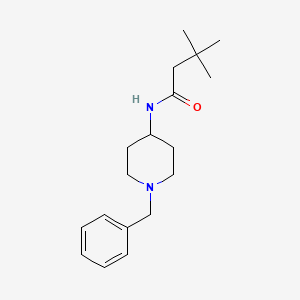

![molecular formula C11H9N3O2S B4544913 3-(4-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole CAS No. 40229-93-4](/img/structure/B4544913.png)

3-(4-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole

描述

Synthesis Analysis

The synthesis of similar nitroimidazothiazoles, like the 6-nitro-2,3-dihydroimidazo[2,1-b][1,3]-thiazoles, has been achieved through high-yield methods starting from 2-bromo-4-nitroimidazole by heating with substituted thiiranes and diisopropylethylamine. These compounds have been investigated as backups to antitubercular drugs, showing significant activity against diseases like tuberculosis and Chagas disease (Thompson et al., 2017).

Molecular Structure Analysis

The structure of isomeric dihydroimidazo[2,1-b]thiazoles has been assigned through spectral comparison and confirmed by X-ray analysis. These compounds have demonstrated higher potencies in antiinflammatory activities, suggesting the critical role of molecular structure in their biological functions (Lantos et al., 1984).

Chemical Reactions and Properties

The reactivity of related compounds, such as 6-(4-chlorophenyl)-3-methyl-5-nitrosoimidazo[2,1-b][1,3]thiazole, with hydrochloric acid in ethanol, has been explored, leading to the discovery of novel ring transformations and providing insights into their chemical properties (Andreani et al., 1997).

Physical Properties Analysis

Compounds within this chemical class exhibit excellent solubility, film-forming capabilities, and high thermal resistance, as demonstrated by the synthesis and characterization of novel polyimides based on thiazole-containing diamine (Zhao et al., 2007).

Chemical Properties Analysis

The chemical properties of 3-(4-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole derivatives, including their reactivity and potential as antitumor agents, have been a subject of research. Studies have shown that specific substitutions on the compound structure impact its biological activity, indicating the importance of chemical modifications for desired effects (Koppireddi et al., 2014).

属性

IUPAC Name |

3-(4-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2S/c15-14(16)9-3-1-8(2-4-9)10-7-17-11-12-5-6-13(10)11/h1-4,7H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVUEAYHLDCFSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CSC2=N1)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60193220 | |

| Record name | Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60193220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194170 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

40229-93-4 | |

| Record name | Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(4-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040229934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60193220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-1-propanamine hydrochloride](/img/structure/B4544832.png)

![N-{1-[(isopropylamino)carbonyl]-2-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]vinyl}benzamide](/img/structure/B4544839.png)

![2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B4544862.png)

![2-amino-4-{5-[(3-bromophenoxy)methyl]-2-furyl}-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile](/img/structure/B4544868.png)

![5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4544873.png)

![N-(2-bromo-4,5-dimethylphenyl)-2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4544904.png)

![methyl 7-cyclopropyl-3-(imidazo[1,2-a]pyridin-2-ylmethyl)-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4544905.png)

![5-imino-5-({3-[(3-methoxybenzoyl)amino]phenyl}amino)pentanoic acid](/img/structure/B4544929.png)

![4-(3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}propanoyl)morpholine](/img/structure/B4544932.png)